1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring that is partially hydrogenated, with a carboxylic acid group and a methoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired dihydropyridine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into fully hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Fully hydrogenated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential biological activities.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-4-carboxylic acid
- 1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-5-carboxylic acid
Comparison: While these similar compounds share the core dihydropyridine structure, they differ in the position of the carboxylic acid group. This positional variation can influence their chemical reactivity, biological activity, and potential applications. The unique positioning of the carboxylic acid group in 1-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid may confer distinct properties and advantages in specific contexts.
Properties
CAS No. |
412322-03-3 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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